molecular formula C8H8BrF3N2O2S B6277508 4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid CAS No. 2763755-63-9

4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid

Cat. No.: B6277508
CAS No.: 2763755-63-9
M. Wt: 333.13 g/mol
InChI Key: RUFPCLRGCODGKS-UHFFFAOYSA-N
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Description

4-(azetidin-3-yl)-2-bromo-1,3-thiazole, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition with NH-heterocycles . The thiazole ring can be introduced through a Suzuki–Miyaura cross-coupling reaction using brominated pyrazole–azetidine hybrids with boronic acids .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-yl)-2-bromo-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

4-(azetidin-3-yl)-2-bromo-1,3-thiazole has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yl)-2-bromo-1,3-thiazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in π-π stacking interactions or hydrogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azetidin-3-yl)-2-bromo-1,3-thiazole is unique due to the presence of both azetidine and thiazole rings, which confer distinct chemical and biological properties

Properties

CAS No.

2763755-63-9

Molecular Formula

C8H8BrF3N2O2S

Molecular Weight

333.13 g/mol

IUPAC Name

4-(azetidin-3-yl)-2-bromo-1,3-thiazole;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H7BrN2S.C2HF3O2/c7-6-9-5(3-10-6)4-1-8-2-4;3-2(4,5)1(6)7/h3-4,8H,1-2H2;(H,6,7)

InChI Key

RUFPCLRGCODGKS-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CSC(=N2)Br.C(=O)(C(F)(F)F)O

Purity

95

Origin of Product

United States

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